molecular formula C42H80O7 B1605813 Sorbitan distearate CAS No. 36521-89-8

Sorbitan distearate

Cat. No. B1605813
CAS RN: 36521-89-8
M. Wt: 697.1 g/mol
InChI Key: CFSBKZAGHNEMSD-MCEKWJMISA-N
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Description

Sorbitan Distearate is a waxy solid or viscous liquid. It is one of the esters of fatty acids and sorbitol, which includes mono-, di-, and triesters . It is produced by reacting the polyol, sorbitol, with fatty acids . It is used in a variety of products including skin care products, moisturizers, cleansing products, and eye and facial makeup . It functions as a surfactant and emulsifying agent .


Synthesis Analysis

Sorbitan Distearate is synthesized by reacting the polyol, sorbitol, with fatty acids . The sorbitan esters are produced by reacting the polyol, sorbitol, with a fatty acids (caprylic, coconut oil-derived fatty acids, isostearic, oleic, stearic, isostearic, olive oil-derived fatty acids) .


Molecular Structure Analysis

Sorbitan Distearate is a complex mixture comprised of a wealth of molecular species . It is formed by dehydration of sorbitol with the remaining four hydroxyl groups esterified with fatty acids .


Chemical Reactions Analysis

Polysorbates, such as Sorbitan Distearate, are known to crystallize . Polysorbate 80, having an unsaturated hydrocarbon tail, crystallizes by the ethylene oxide chains in the headgroup. Polysorbate 20, 40, and 60, containing saturated hydrocarbon esters tails, crystallize not only by the ethylene oxide chains but also by their hydrocarbon tails .


Physical And Chemical Properties Analysis

Sorbitan Distearate is a waxy solid or viscous liquid . It has a molecular formula of C42H80O7 and a molecular weight of 697.08 .

Scientific Research Applications

Cosmetic Formulations and Safety Assessment

Sorbitan distearate, along with other sorbitan fatty acid esters, functions primarily as a surfactant in cosmetic formulations. These compounds are typically used at concentrations less than 10% and can be hydrolyzed into fatty acids and anhydrides of sorbitol. In the context of cosmetic safety, sorbitan fatty acid esters, including sorbitan distearate, have demonstrated relatively low toxicity levels. They have been generally categorized as minimal to mild skin irritants based on animal studies, and their fatty acid components do not exhibit significant irritation or sensitization effects. These compounds do not sensitize guinea pigs and are not considered ocular irritants. Despite some concerns about cocarcinogenesis, the consensus is that there is no significant cocarcinogenesis risk associated with these ingredients in cosmetic formulations under current usage practices (Lanigan & Yamarik, 2002).

Food Additives and Safety Evaluation

Sorbitan distearate is also used as a food additive. It is generally hydrolyzed after oral administration into its fatty acid moiety and the corresponding anhydrides of sorbitol. This compound does not raise concerns regarding genotoxicity. Based on various studies, including those involving the no observed adverse effect level (NOAEL), sorbitan esters are considered safe for use as food additives at specified levels. The overall exposure to these compounds through food does not exceed the acceptable daily intake (ADI) in various population groups, suggesting a safe profile for consumption (Mortensen et al., 2017).

Topical Drug Delivery

Sorbitan distearate has potential applications in the field of pharmaceuticals, particularly in drug delivery systems. Organogels prepared using sorbitan distearate and sesame oil have shown promising characteristics for topical drug delivery. These organogels exhibit controlled drug release properties and comparable antimicrobial activity against certain pathogens like Escherichia coli. The study underscores the potential of sorbitan distearate-based organogels in serving as effective mediums for controlled drug delivery (Singh et al., 2015).

Industrial and Technological Applications

Sorbitan distearate also finds utility in various industrial and technological applications. It is used in the formulation of oleofoams, where it serves as a surfactant stabilizing the emulsions. Research focusing on the fabrication of stable oleofoams with sorbitan ester surfactants highlights the significance of hydrogen bond formation between the surfactant and oil in enhancing foam stability. This study provides insights into the potential applications of sorbitan distearate in creating stable oleofoams for diverse industrial purposes (Liu & Binks, 2022).

Safety And Hazards

The safety of Sorbitan Esters has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel . They were found to be relatively non-toxic via ingestion in acute and long-term studies . They were generally minimal to mild skin irritants . Sorbitan esters did not act as sensitizing agents . These esters and their corresponding fatty acids were not mutagenic .

properties

IUPAC Name

[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-octadecanoyloxyethyl]oxolan-3-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41+,42?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSBKZAGHNEMSD-MCEKWJMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014912
Record name Sorbitan, dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorbitan distearate

CAS RN

36521-89-8
Record name Anhydrosorbitol distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036521898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, dioctadecanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan, dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbitan, dioctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
RS Lanigan, TA Yamarik - International journal of toxicology, 2002 - europepmc.org
Sorbitan fatty acid esters are mono-, di-, and triesters of fatty acids and sorbitol-derived hexitol anhydrides. They function as surfactants in cosmetic formulations. Previously, the …
Number of citations: 32 europepmc.org
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2019 - journals.sagepub.com
The Cosmetic Ingredient Review Expert Panel (Panel) assessed the safety of 20 sorbitan esters; this report included sorbitan esters that were reviewed in 1985 and 2002, as well as 3 …
Number of citations: 8 journals.sagepub.com
FA ANDERSEN - International journal of toxicology, 2002 - Sage
Number of citations: 5
K Setälä, L Merenmies, L Stjernvall… - Journal of the …, 1959 - academic.oup.com
… The Tween 60-type products polyoxyethylene-l,4-sorbitan monosteara te, polyoxyethylene-l,4sorbitan distearate, polyoxyethylene1,4-sorbitan tristerate, and …
Number of citations: 3 academic.oup.com
YAHO VALL, P KAJANNE - Journal of the National Cancer …, 1959 - books.google.com
… Experiment 5 (polyoxyethylene-1, 4-sorbitan distearate).—IFE alterations were the same in principle as in experiment 4, but they were clearly different in degree. The degree of …
Number of citations: 0 books.google.com
MR Sahasrabudhe, RK Chadha - Journal of the American Oil Chemists …, 1969 - Springer
… Sorbitan monostearate, 34.9% (polyol-stearic acid found, 33.6:63.6; calculated 35.4: 64.5); 1,4-sorbitan distearate 10.1% (polyol-stearic acid found 21.0:78.1; calculated 21.5:78.4) 1,4…
Number of citations: 46 link.springer.com
K Setälä, L Merenmies, EE Niskanen… - Journal of the …, 1960 - academic.oup.com
An electron microscopic study of the effect of locally applied 7,12-dimethylbenz[a]anthracene (DMBA) and 3-methylcholanthrene (MCA) on the inter-follicular epidermis (IFE) of the back …
Number of citations: 58 academic.oup.com
JT Davies - Gas/Liquid and Liquid/Liquid Interface. Proceedings of …, 1957 - Citeseer
Emulsion type is often related to the preferential solubility of the emulsifying agent in one of the Phases (Bancroft rule). Recently, however, emulsion type has been interpreted …
Number of citations: 503 citeseerx.ist.psu.edu
K Setälä, L Merenmies, L Stjernvall… - Journal of the …, 1960 - academic.oup.com
… Figure 12 is a low-power electron microscopic view of highly hyperplastic IFE, on the 2d day, in a mouse treated with polyoxyethylene-1,4sorbitan distearate, 6 times a week, which …
Number of citations: 18 academic.oup.com
BT Scheer, DL Fox - … of the Society for Experimental Biology …, 1947 - journals.sagepub.com
The action of petrolatum in delaying or preventing the attachment of sedentary marine organisms to submerged surfaces is not consistently altered by changes in consistency, produced …
Number of citations: 3 journals.sagepub.com

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